molecular formula C19H22FNO3 B2522593 3-(2-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide CAS No. 1788558-34-8

3-(2-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide

Cat. No. B2522593
CAS RN: 1788558-34-8
M. Wt: 331.387
InChI Key: MNDLEADEJMZHKH-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide is a chemical compound that is commonly known as FPEP. This compound has been the subject of scientific research because of its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Protecting Group in Peptide Synthesis: The methoxyphenyl group can serve as a protecting group for amino acids during peptide synthesis. Its stability under various conditions allows for selective deprotection, enabling the regeneration of free amines .

Radical Chemistry: The nearly orthogonal 2-methoxyphenyl group disrupts π-stacking in organic radicals. Researchers may explore its use in designing new radical compounds with unique properties .

Natural Product Derivatives

Chromones and Their Derivatives: This compound belongs to the chromone family. Researchers have synthesized various derivatives, including 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. These derivatives exhibit diverse biological activities and are of interest in drug discovery .

Rare and Unique Chemical Collections

Early Discovery Research: Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. Researchers interested in exploring unconventional molecules may find value in studying its properties .

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDLEADEJMZHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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